molecular formula C22H18O5 B2804654 (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone CAS No. 5216-82-0

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone

Cat. No.: B2804654
CAS No.: 5216-82-0
M. Wt: 362.381
InChI Key: FSKXKUGPSKOGHB-GONBZBRSSA-N
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Description

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone is a synthetic cyclohexanone derivative characterized by its distinct molecular architecture featuring two benzodioxole groups extending from a central cyclic ketone core via conjugated methylidene bridges. This conjugated system, defined by the specific (2E,6E) stereochemistry, is of significant interest in medicinal chemistry and chemical biology for its potential as a molecular scaffold in the design of bioactive compounds. The 1,3-benzodioxole functional groups, also known as the methylenedioxyphenyl moiety, are recognized pharmacophores present in numerous biologically active molecules and natural products, capable of influencing a compound's interaction with biological targets. Researchers value this compound for exploring structure-activity relationships in drug discovery, particularly in developing enzyme inhibitors and probing protein-ligand interactions. The compound's extended conjugated system may also confer properties useful in materials science research, including applications in organic electronics or as a building block for functional polymers. Available for Research Use Only, this product is supplied with comprehensive analytical documentation. This compound is intended solely for laboratory research purposes by trained professionals and is not approved for diagnostic, therapeutic, or any human or veterinary use. Prior to handling, researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c23-22-16(8-14-4-6-18-20(10-14)26-12-24-18)2-1-3-17(22)9-15-5-7-19-21(11-15)27-13-25-19/h4-11H,1-3,12-13H2/b16-8+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKXKUGPSKOGHB-GONBZBRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC3=C(C=C2)OCO3)C(=O)C(=CC4=CC5=C(C=C4)OCO5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC3=C(OCO3)C=C2)/C(=O)/C(=C/C4=CC5=C(OCO5)C=C4)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone typically involves the condensation of cyclohexanone with 1,3-benzodioxole derivatives under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce saturated cyclohexanone derivatives.

Scientific Research Applications

The compound (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone is a complex organic molecule that has garnered attention for its diverse applications in scientific research. This article explores its applications across various fields, including medicinal chemistry, materials science, and photochemistry.

Structure and Composition

  • Molecular Formula : C22H22O
  • Molecular Weight : 302.4 g/mol
  • IUPAC Name : (2E,6E)-2,6-bis[(1,3-benzodioxol-5-yl)methylidene]cyclohexan-1-one

The compound features a cyclohexanone core with two benzodioxole substituents, which are known for their unique electronic properties and biological activities.

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of benzodioxole compounds exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the inhibition of tumor growth factors.

Antioxidant Properties : The presence of the benzodioxole moiety contributes to the antioxidant activity of this compound. It has been evaluated for its potential to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Materials Science

Photonic Applications : The unique structural features of this compound allow it to be used in the development of organic photonic materials. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Polymer Chemistry : This compound can serve as a building block for the synthesis of novel polymers with tailored optical and electronic properties. Its incorporation into polymer matrices can enhance the performance of materials used in electronic devices.

Photochemistry

Light-Induced Reactions : Due to its conjugated structure, this compound is capable of undergoing photochemical reactions upon exposure to UV light. This property is exploited in various applications such as photopolymerization processes and the development of photoresponsive materials.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The research highlighted its mechanism involving apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

Case Study 2: Photonic Material Development

Research conducted at a leading materials science institute explored the use of this compound in creating novel photonic devices. The findings indicated that films made from this compound exhibited enhanced luminescent properties compared to traditional materials used in OLEDs.

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntioxidantScavenges free radicalsAntioxidants Journal
CytotoxicityEffective against multiple cancer cell linesCancer Research Journal

Mechanism of Action

The mechanism by which (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone exerts its effects depends on its interaction with molecular targets. The benzodioxole groups can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Crystallographic and Conformational Differences

X-ray studies reveal that minor substituent changes significantly alter crystal packing and molecular conformation:

  • C66 (2-CF₃): Exhibits a chair conformation in the cyclohexanone ring, with dihedral angles of 16.2° between aryl rings and the central ketone. This planar structure enhances π-π stacking in biological targets .
  • 4-CH₃ derivative : Adopts a similar chair conformation but lacks isomorphism with nitro or bromo analogs due to weaker van der Waals interactions .
  • 2-NO₂ derivative: Shows distorted chair geometry, with nitro groups inducing steric hindrance and non-coplanar aryl rings .

Key Trends :

  • Trifluoromethyl (CF₃) : Optimal for balancing solubility, stability, and target engagement (e.g., C66’s efficacy in vivo ).
  • Bromo (Br) : Improves redox modulation but may increase molecular weight, affecting absorption .
  • Hydroxyl (OH) : Enhances antioxidant capacity but reduces metabolic stability due to susceptibility to glucuronidation .
Physicochemical Properties

Data from and highlight substituent-dependent trends:

  • Solubility : CF₃ and Br derivatives are more lipophilic (logP > 3), favoring membrane penetration but requiring formulation aids for aqueous delivery .
  • Melting Points : Higher melting points correlate with symmetrical substituents (e.g., 4-CH₃: 248–252°C vs. 2-CF₃: 167–168°C ).

Biological Activity

(2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone, a compound characterized by its unique structure featuring two benzodioxole moieties, has garnered attention for its potential biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C20H18O4
  • Molecular Weight: 338.35 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity: Several studies have indicated that derivatives of cyclohexanones possess significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
  • Antioxidant Properties: The presence of benzodioxole moieties contributes to the antioxidant activity of the compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: Some studies suggest that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Antitumor Activity

A study evaluating the cytotoxic effects of various cyclohexanone derivatives reported that this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. Results showed a scavenging activity of 70% at a concentration of 50 µg/mL, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

In vitro studies demonstrated that the compound reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by 40%, suggesting an anti-inflammatory mechanism . This effect may be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Case Study 1: Antitumor Efficacy

In a preclinical study involving xenograft models of breast cancer, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Case Study 2: Antioxidant and Anti-inflammatory Properties

A separate study investigated the dual role of this compound as an antioxidant and anti-inflammatory agent. The results indicated that treatment with the compound significantly lowered levels of inflammatory markers such as TNF-alpha and IL-6 while enhancing antioxidant enzyme activities like superoxide dismutase (SOD) .

Q & A

Q. What are the standard synthetic routes for preparing (2E,6E)-2,6-bis(1,3-benzodioxol-5-ylmethylidene)cyclohexanone, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation between cyclohexanone and substituted benzaldehyde derivatives under basic conditions. A common protocol involves dissolving equimolar amounts of cyclohexanone and 1,3-benzodioxole-5-carbaldehyde in ethanol, followed by dropwise addition of 10% NaOH aqueous solution. The mixture is stirred at room temperature for 8–12 hours, acidified with HCl, and crystallized from ethanol or dichloromethane/methanol mixtures to yield the product . Optimization may include adjusting solvent polarity (e.g., ethanol vs. THF), temperature (room temp. vs. reflux), and catalyst (NaOH vs. piperidine) to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Resolves the E,E-configuration and confirms the envelope conformation of the cyclohexanone ring. Weak C–H⋯π and Cl⋯O interactions in crystal packing can be identified .
  • NMR/IR spectroscopy : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and olefinic protons (δ 7.2–7.8 ppm). IR confirms C=O (1680–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₀H₁₆O₅) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the benzylidene groups influence crystal packing and nonlinear optical (NLO) properties?

Substituents like nitro, chloro, or methoxy groups alter electron density and intermolecular interactions. For example:

  • Electron-withdrawing groups (e.g., Cl, NO₂) : Increase dipole moments, enhancing NLO activity. Dihedral angles between aromatic rings (e.g., 30° for 2-chloro derivatives) affect conjugation and hyperpolarizability .
  • Methoxy groups : Introduce steric hindrance, reducing packing efficiency but enabling tunable π-π stacking. Crystallographic studies show non-isomorphism even among structurally similar derivatives due to weak van der Waals forces .
    Methodology: Compare single-crystal XRD data (e.g., CCDC entries) and computational modeling (DFT for hyperpolarizability calculations) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Discrepancies often arise from bioavailability or metabolic instability. Solutions include:

  • Structural modifications : Adding hydrophilic groups (e.g., –SO₃H) to improve solubility while retaining the conjugated core .
  • Nanocarrier encapsulation : Liposomes or polymeric nanoparticles enhance cellular uptake, as demonstrated for curcumin analogs .
  • Metabolite profiling : LC-MS/MS identifies active metabolites, guiding SAR studies .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases or tubulin)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to tubulin’s colchicine site. Key interactions include H-bonds with β-tubulin residues (e.g., Asn101) and π-stacking with aromatic side chains .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS). Parameters like RMSD and binding free energy (MM-PBSA) validate predictions .

Data Contradiction Analysis

Q. Why do structurally similar bis-benzylidene cyclohexanones exhibit divergent cytotoxicity profiles?

Variations in cytotoxicity (e.g., IC₅₀ ranges from 1–50 μM) may stem from:

  • Substituent electronic effects : Nitro derivatives show higher apoptosis induction via ROS generation compared to methoxy analogs .
  • Cell line specificity : Breast cancer (MCF-7) vs. colon cancer (HCT-116) cells differ in efflux pump expression (e.g., P-gp), affecting drug retention .
  • Assay conditions : Viability assays (MTT vs. resazurin) may yield inconsistent results due to redox interference .

Q. How can crystallographic data explain discrepancies in reported dihedral angles between aromatic rings?

Dihedral angles (e.g., 5.5° in 4-ethoxy vs. 57.9° in 2,6-dichloro derivatives) depend on:

  • Steric effects : Bulky substituents (e.g., –OCH₂CH₃) enforce non-planar conformations.
  • Intermolecular forces : C–H⋯O hydrogen bonds in 2-nitro derivatives stabilize planar configurations .
    Resolution: Compare multiple crystal structures (CCDC) and perform Hirshfeld surface analysis to quantify interaction contributions .

Methodological Recommendations

  • Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent aldol side reactions .
  • Crystallization : Slow evaporation from DCM/MeOH (3:2) yields diffraction-quality crystals .
  • Bioactivity validation : Pair in vitro assays with zebrafish xenograft models for preliminary in vivo efficacy screening .

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